(1,3-Butadienyl)triphenylphosphonium bromide
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Overview
Description
(1,3-Butadienyl)triphenylphosphonium bromide is an organophosphorus compound with the molecular formula C22H20BrP and a molecular weight of 395.28 g/mol . This compound is characterized by the presence of a butadienyl group attached to a triphenylphosphonium moiety, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Butadienyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 1,3-butadiene in the presence of a brominating agent. One common method includes the use of bromine or hydrogen bromide as the brominating agent . The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
(1,3-Butadienyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly used.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts .
Scientific Research Applications
(1,3-Butadienyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological processes involving phosphonium salts.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (1,3-Butadienyl)triphenylphosphonium bromide involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in redox reactions, leading to the formation of reactive intermediates that can further react with other molecules .
Comparison with Similar Compounds
Similar Compounds
(3-Bromopropyl)triphenylphosphonium bromide: This compound has a similar structure but with a bromopropyl group instead of a butadienyl group.
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: This compound contains a dioxolan-2-ylmethyl group attached to the triphenylphosphonium moiety.
Uniqueness
(1,3-Butadienyl)triphenylphosphonium bromide is unique due to its butadienyl group, which imparts distinct reactivity and properties compared to other phosphonium salts. This uniqueness makes it a valuable reagent in organic synthesis and other scientific applications .
Properties
Molecular Formula |
C22H20BrP |
---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
[(1E)-buta-1,3-dienyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C22H20P.BrH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h2-19H,1H2;1H/q+1;/p-1/b19-3+; |
InChI Key |
SSZVQMPGJGQLLP-SHGZZJJLSA-M |
Isomeric SMILES |
C=C/C=C/[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Canonical SMILES |
C=CC=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
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